N-(cyclobutylmethyl)cyanamide
Description
Contextualization of Cyanamide (B42294) Functional Groups in Chemical Synthesis
The cyanamide functional group, characterized by a nitrogen atom single-bonded to a carbon atom which is triple-bonded to another nitrogen atom (N-C≡N), is a cornerstone in synthetic organic chemistry. Its utility stems from a rich history of development and a unique set of properties that allow it to participate in a wide range of chemical transformations.
The journey of cyanamide chemistry began in the late 19th century with the synthesis of calcium cyanamide. Initially recognized for its importance in agriculture as a fertilizer, the synthetic potential of the cyanamide functional group was soon realized. Throughout the 20th century, the scope of cyanamide chemistry expanded significantly, with the development of numerous methods for the preparation of mono- and disubstituted cyanamides. These compounds have since become invaluable intermediates in the synthesis of a diverse array of organic molecules, including pharmaceuticals and agrochemicals. The continuous development of new reagents and catalytic systems for the selective transformation of cyanamides underscores their enduring importance in modern organic synthesis.
The N-C≡N moiety of a cyanamide possesses a distinct electronic profile. The nitrogen atom attached to the alkyl or aryl group is sp2 hybridized and its lone pair of electrons can be delocalized into the π-system of the nitrile group. This resonance delocalization reduces the nucleophilicity of the amino nitrogen compared to a typical amine. The nitrile carbon is electrophilic, and the terminal nitrogen of the nitrile group possesses a lone pair of electrons. This combination of a π-system and multiple lone pairs contributes to the unique reactivity of cyanamides.
A defining characteristic of the cyanamide functional group is its dual reactivity. ontosight.aismolecule.com It can act as both a nucleophile and an electrophile, a property that has been extensively exploited in organic synthesis.
The nitrogen atom of the N-R group, despite its reduced basicity due to resonance, can still exhibit nucleophilic character, particularly in reactions with strong electrophiles. Conversely, the carbon atom of the nitrile group is an electrophilic center and is susceptible to attack by nucleophiles. This electrophilicity can be further enhanced by protonation or coordination to a Lewis acid. This ambiphilic nature allows cyanamides to participate in a variety of reactions, including additions, cycloadditions, and rearrangements, making them versatile building blocks in the synthesis of heterocycles and other complex organic molecules. ontosight.aismolecule.com
Significance of Cyclobutylmethyl Moieties in Organic Transformations
The incorporation of a cyclobutylmethyl group into a molecule introduces specific conformational constraints and steric demands that can profoundly influence its physical properties and chemical reactivity.
Cyclobutane (B1203170) rings are characterized by significant ring strain, a consequence of the deviation of their internal bond angles from the ideal tetrahedral angle of 109.5°. nih.govchemicalbook.com A planar cyclobutane would have C-C-C bond angles of 90°, leading to substantial angle strain. To alleviate some of this strain, as well as the torsional strain from eclipsing interactions of the hydrogen atoms, cyclobutane adopts a puckered or "butterfly" conformation. chemsrc.comnih.gov This puckering slightly reduces the bond angles to around 88° but significantly relieves torsional strain. chemsrc.com The barrier to ring-flipping between two equivalent puckered conformations is relatively low. This inherent strain energy of approximately 26.3 kcal/mol makes cyclobutane rings susceptible to ring-opening reactions under certain conditions. nih.gov
| Cycloalkane | Ring Strain (kcal/mol) |
|---|---|
| Cyclopropane (B1198618) | 27.6 |
| Cyclobutane | 26.3 |
| Cyclopentane | 6.2 |
| Cyclohexane (B81311) | 0.1 |
The steric bulk of the cyclobutylmethyl group can shield the reactive centers of the cyanamide from attack by other molecules, thereby influencing reaction rates and, in some cases, dictating the stereochemical outcome of a reaction. The presence of this group can also affect the solubility and crystal packing of the molecule due to its non-polar and rigid nature. While specific research on the precise impact on N-(cyclobutylmethyl)cyanamide is limited, the principles of steric hindrance and conformational restriction are well-established in organic chemistry and are expected to play a significant role in the chemical behavior of this compound.
Role of Cyclobutyl-Containing Scaffolds in Synthetic Design
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now increasingly appreciated as a valuable building block in modern synthetic and medicinal chemistry. Its incorporation into molecular frameworks, such as in the cyclobutylmethyl group of this compound, offers several distinct advantages.
One of the primary benefits of the cyclobutyl motif is the introduction of a three-dimensional (3D) structure. In an era of drug discovery where escaping the "flatland" of planar aromatic compounds is a key objective to improve properties like solubility and target binding, the puckered nature of the cyclobutane ring provides an effective solution. This non-planar geometry can lead to more specific interactions with biological targets.
Furthermore, cyclobutane scaffolds can enhance the metabolic stability of a molecule. The replacement of more common functionalities, like a gem-dimethyl group or an alkene, with a cyclobutane ring can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. The cyclobutylmethyl group has been incorporated into various biologically active molecules, including opioid receptor ligands like nalbuphine, demonstrating its utility in modulating pharmacological activity. researchgate.net This strategic use of the cyclobutyl moiety highlights its role in the design of new therapeutic agents.
Research Landscape for N-Substituted Cyanamides
The cyanamide functional group (N-C≡N) is a versatile and reactive moiety that has seen a resurgence of interest in recent years. nih.gov Initially, the use of cyanamides in synthesis was often hampered by the toxicity of reagents like cyanogen (B1215507) bromide. However, the development of new synthetic methods has expanded their accessibility and utility. cardiff.ac.uk
Current Trends in Cyanamide Synthesis
The synthesis of N-substituted cyanamides has evolved significantly, moving towards safer and more efficient protocols. Several key trends have emerged:
Classical N-Cyanation: The reaction of a primary or secondary amine with cyanogen bromide remains a fundamental method for the synthesis of N-substituted cyanamides. researchgate.net For this compound, this would involve the reaction of cyclobutylmethanamine (B1581762) with cyanogen bromide.
Cyanide-Free Methods: To circumvent the use of highly toxic cyanating agents, a number of alternative approaches have been developed. One notable method involves the use of trichloroacetonitrile (B146778) as a less hazardous cyano source. cardiff.ac.uk Another innovative, cyanide-free route proceeds through the low-temperature metalation of N-substituted 5H-tetrazoles, which then undergo cycloreversion to form N-metalated cyanamides that can be trapped with electrophiles. organic-chemistry.org
Desulfurization of Thioureas: N,N'-disubstituted thioureas can be converted to the corresponding cyanamides through desulfurization reactions, often mediated by transition metals like iron. ias.ac.in This provides a multistep but viable pathway from isothiocyanates and amines.
Oxidative Cyanation: More recent methods involve the in situ generation of an electrophilic cyanating agent. For example, the oxidation of trimethylsilyl (B98337) cyanide with bleach can produce a species that readily cyanates secondary amines. organic-chemistry.org
These varied synthetic strategies enhance the accessibility of a wide range of N-substituted cyanamides, including those bearing sterically demanding or functionalized substituents like the cyclobutylmethyl group.
Table 1: Overview of Synthetic Methods for N-Substituted Cyanamides
| Method | Reagents | Advantages | Disadvantages |
| Classical N-Cyanation | Amine, Cyanogen Bromide | Direct, often high-yielding | Use of highly toxic reagent |
| Cyanide-Free (Tetrazole) | N-Substituted Tetrazole, Organolithium | Avoids cyanide, mild conditions | Requires precursor synthesis |
| Cyanide-Free (TCAN) | Amine, Trichloroacetonitrile | Less toxic cyano source | May not be suitable for all amines |
| Desulfurization | Thiourea (B124793), Metal Catalyst (e.g., Fe) | Avoids cyanogen halides | Indirect, multi-step process |
| Oxidative Cyanation | Amine, TMSCN, Oxidant (e.g., bleach) | In situ generation of cyanating agent | May have substrate scope limitations |
Emerging Applications in Synthetic Methodologies
N-substituted cyanamides are valuable intermediates in a variety of synthetic transformations due to the unique reactivity of the cyanamide group, which contains both a nucleophilic nitrogen and an electrophilic nitrile carbon. nih.govwikipedia.org
Heterocycle Synthesis: The carbon-nitrogen triple bond of cyanamides can participate in cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions, to form five- and six-membered heterocyclic rings. nih.gov This makes them useful precursors for a diverse array of nitrogen-containing compounds.
Guanidine (B92328) Formation: Cyanamides are excellent electrophiles for the synthesis of substituted guanidines, a common motif in biologically active molecules. The reaction of an amine with a cyanamide is a direct route to this important functional group.
Aminocyanation Reactions: Intramolecular and intermolecular aminocyanation reactions, where the N-CN group is added across a double or triple bond, have been developed. These reactions can be catalyzed by transition metals like palladium or copper, providing access to complex nitrogen-containing structures. nih.gov
Radical Reactions: N-acyl cyanamides, in particular, have been shown to participate in radical cascade reactions, enabling the synthesis of complex natural products containing the guanidine moiety. nih.gov
The presence of the cyclobutylmethyl group in this compound would be expected to influence the reactivity and selectivity of these transformations, potentially leading to novel and synthetically useful outcomes.
Table 2: Key Reactions and Applications of N-Substituted Cyanamides
| Reaction Type | Description | Potential Products |
| Cycloaddition | Reaction of the C≡N bond with a 1,3-dipole or other partner. | Triazoles, tetrazoles, pyridines, etc. |
| Guanidine Synthesis | Nucleophilic attack of an amine on the cyanamide carbon. | Substituted guanidines. |
| Aminocyanation | Addition of the N-CN group across an alkene or alkyne. | Cyano-functionalized amines. |
| Radical Cascades | Sequential radical reactions initiated from an N-acyl cyanamide. | Complex polycyclic guanidines. |
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
cyclobutylmethylcyanamide |
InChI |
InChI=1S/C6H10N2/c7-5-8-4-6-2-1-3-6/h6,8H,1-4H2 |
InChI Key |
NWATWFRZPVPNJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNC#N |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclobutylmethyl Cyanamide and Its Precursors
Direct N-Cyanation Strategies for Cyclobutylmethylamine Derivatives
Direct N-cyanation involves the reaction of an amine with a cyanating agent to form the corresponding cyanamide (B42294). This transformation is a fundamental process in the synthesis of a wide array of biologically active compounds and synthetic intermediates. nih.govcardiff.ac.uk
Electrophilic cyanation is a conventional and widely utilized method for synthesizing cyanamides. researchgate.net This strategy involves the reaction of a nucleophilic amine, such as cyclobutylmethylamine, with an electrophilic cyanide source. The choice of cyanating agent is critical, balancing reactivity with safety and handling considerations.
The most established method for the N-cyanation of amines involves the use of highly toxic cyanogen (B1215507) halides, particularly cyanogen bromide (BrCN). cardiff.ac.uk This reagent serves as a potent electrophile, readily reacting with primary and secondary amines to yield the corresponding cyanamides. The reaction is straightforward, with the amine's lone pair of electrons acting as a nucleophile, attacking the electrophilic carbon of the cyanogen halide. nih.gov
Despite its efficiency, the acute toxicity, high vapor pressure, and sensitivity to moisture of cyanogen bromide pose significant handling and safety challenges, making its use on a large scale costly and hazardous. nih.govsciencemadness.orgmdpi.com
Table 1: General Reaction Scheme for N-Cyanation using Cyanogen Bromide
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| Cyclobutylmethylamine | Cyanogen Bromide (BrCN) | Basic conditions, low temperature | N-(cyclobutylmethyl)cyanamide |
To circumvent the hazards associated with cyanogen halides, researchers have developed alternative, less toxic cyanating agents. Trichloroacetonitrile (B146778) (Cl3CCN) has emerged as an inexpensive and safer substitute for the N-cyanation of amines. cardiff.ac.uknih.govacs.org This method is particularly effective for secondary amines and can be applied to primary amines like cyclobutylmethylamine.
The process typically follows a one-pot, two-step protocol. researchgate.net Initially, the amine adds to the nitrile of trichloroacetonitrile to form an amidine intermediate. Subsequent treatment with a base mediates the elimination of trichloromethane, yielding the desired cyanamide. researchgate.net This approach demonstrates distinct selectivity compared to cyanogen bromide and is operationally simple. nih.govcardiff.ac.uk
Table 2: N-Cyanation using Trichloroacetonitrile
| Amine Substrate | Reagent | Key Steps |
|---|---|---|
| Cyclobutylmethylamine | Trichloroacetonitrile | 1. Nucleophilic addition to form an amidine intermediate. |
Further advancements in electrophilic cyanation have led to the development of sophisticated cyanide-transfer agents that offer improved stability and safety profiles. Among these are bespoke thiocyanoimidazolium salts, which have proven effective for the electrophilic cyanation of various nucleophiles, including amines. cardiff.ac.ukresearchgate.netchemrevlett.com
These reagents act as efficient "CN+" synthons, transferring the cyano group under mild conditions. Another notable advanced agent is the cyanobenziodoxole (CBX) reagent, which is stable and less toxic, allowing for the N-cyanation of both primary and secondary amines with broad functional group compatibility. researchgate.netnih.gov
Table 3: Overview of Advanced Electrophilic Cyanating Agents
| Reagent Class | Example | Characteristics |
|---|---|---|
| Thiocyanoimidazolium Salts | 2-Thiocyanoimidazolium salt | Effective for cyanation of amines and other nucleophiles. chemrevlett.com |
Transition metal-catalyzed reactions offer powerful alternatives to traditional electrophilic cyanation methods. These protocols can provide unique reactivity and selectivity, often under milder conditions.
Copper-catalyzed methods for N-cyanation have gained attention as a significant advancement in C-N bond formation. researchgate.net These protocols often involve an oxidative coupling mechanism. For instance, a copper-mediated oxidative N-cyanation of secondary amines has been disclosed that uses copper(I) cyanide (CuCN) in an oxygen atmosphere. cardiff.ac.uk
To improve safety, alternative cyanide sources have been explored. One such protocol utilizes azobisisobutyronitrile (AIBN) as a safer cyanide source in a direct copper-catalyzed N-cyanation reaction. researchgate.netcardiff.ac.uk These copper-based systems are valuable for their ability to construct the N-CN bond under specific and controlled conditions.
Table 4: Examples of Copper-Catalyzed N-Cyanation
| Copper Source | Cyanide Source | Oxidant | Key Feature |
|---|---|---|---|
| Copper(I) Cyanide (CuCN) | CuCN | Oxygen (O2) | Superstoichiometric copper required. |
Metal-Catalyzed Cyanation of Amines
Palladium-Catalyzed Approaches
While palladium catalysis is extensively used in C-N bond formation, its application in the direct synthesis of the cyanamide functional group (N-C≡N) is specific. The most common palladium-catalyzed reactions involving cyanamides, such as Buchwald-Hartwig amination, typically involve the arylation or vinylation of an existing N-H bond in a monosubstituted cyanamide, rather than the construction of the cyanamide moiety itself. acs.org
However, a relevant palladium-catalyzed method for cyanamide synthesis involves the cleavage of a silicon-nitrogen bond. Kamijo, Jin, and Yamamoto reported a method where N-silyl-N-alkenyl-cyanamides react with allenes in the presence of a palladium catalyst. nih.gov This type of reaction, which involves the formation of a C-N bond and manipulation of the cyanamide group under palladium catalysis, represents a potential, albeit complex, strategy for constructing substituted cyanamides. nih.gov The direct palladium-catalyzed N-cyanation of cyclobutylmethylamine to form the target compound has not been extensively documented, with catalysis often focusing on coupling reactions of pre-formed cyanamides. acs.org
Radical-Mediated Cyanation Pathways
Radical chemistry offers alternative routes for C-CN bond formation, though its application in direct N-CN bond formation is less common.
Azobisisobutyronitrile (AIBN) is widely recognized as a radical initiator, decomposing upon heating to generate nitrogen gas and two 2-cyanoprop-2-yl radicals. acs.org It can also serve as a source of the cyano radical (•CN). acs.orgresearchgate.net AIBN-mediated reactions have been successfully employed for the cyanation of C–H bonds, particularly in aromatic systems, to produce aryl nitriles. acs.org For instance, copper-mediated direct aryl C–H cyanation using AIBN as a "CN" source has been developed. acs.org
However, the direct N-cyanation of a primary amine like cyclobutylmethylamine using AIBN to form a monosubstituted cyanamide is not a standard or widely reported transformation. The literature on AIBN as a cyanation agent primarily focuses on the formation of nitriles (R-CN) rather than N-cyanamides (R-NH-CN). researchgate.netrsc.orgnih.gov Therefore, while AIBN is a key reagent in radical cyanation, its direct applicability to the synthesis of this compound is not well-established.
Silver(I)-mediated radical reactions have emerged as a powerful tool in synthetic chemistry for constructing complex molecular architectures. unipv.it Specifically, a silver(I)-mediated phosphorylation/cyclization radical cascade of N-cyanamide alkenes has been developed to produce quinazolinones and dihydroisoquinolinones. acs.orgplu.edu
This methodology involves the reaction of a molecule that already contains a cyanamide functional group, specifically an N-acyl-cyanamide alkene. acs.org The reaction is initiated by the addition of a phosphorus radical to the alkene, which triggers a cascade cyclization involving the cyanamide moiety. acs.orgplu.edu As this process functionalizes a pre-existing cyanamide rather than forming the cyanamide group directly, it is not a primary synthetic route to this compound.
Synthesis via Functional Group Interconversions
The conversion of other functional groups into a cyanamide is a more direct and established approach for the synthesis of N-substituted cyanamides.
A robust and general method for synthesizing N-substituted cyanamides is the Tiemann rearrangement of amidoximes. acs.org This reaction typically involves treating an amidoxime (B1450833) with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or o-nitrobenzenesulfonyl chloride (o-NsCl), in the presence of a base like diisopropylethylamine (DIPEA) or pyridine. acs.orgnih.gov
For the synthesis of this compound, the corresponding precursor, cyclobutylacetamidoxime, would be required. The reaction proceeds via the formation of a sulfonylated intermediate, which then undergoes rearrangement and elimination to yield the target cyanamide. The reaction's success can be dependent on the electronic properties of the substrate. acs.org
| Amidoxime Substrate | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Benzamidoxime | TsCl, DIPEA | CH2Cl2 | 85 |
| 4-Methoxybenzamidoxime | TsCl, DIPEA | CH2Cl2 | 91 |
| 4-Chlorobenzamidoxime | o-NsCl, DIPEA | CH2Cl2 | 88 |
| 2-Naphthylamidoxime | TsCl, DIPEA | CH2Cl2 | 89 |
Additionally, monosubstituted N-arylcyanamides can be synthesized through the oxidation of the corresponding guanidoximes. nih.gov This method, reported by Chauhan and co-workers, utilizes H2O2 as the oxidant in an ionic liquid medium, catalyzed by an iron(III)-porphyrin complex. nih.govresearchgate.net
Another synthetic route involves the deselenization of isoselenocyanates. Xie and co-workers developed a one-pot synthesis of cyanamides from isoselenocyanates using a recyclable ionic liquid-supported hypervalent iodine(III) reagent. nih.govresearchgate.net This method provides a pathway to various cyanamides through the removal of selenium from a selenourea-derived precursor. In a related discovery, the serendipitous formation of N-alkyl-N-aryl-cyanamides was observed during the synthesis of tetrazoles from aryl-isoselenocyanates, proceeding through the loss of elemental selenium and dinitrogen from a tetrazole intermediate. nih.gov
| Isoselenocyanate Substrate | Reagent/Conditions | Yield (%) |
|---|---|---|
| Phenyl isoselenocyanate | [dibmim]+[BF4]–-I(OAc)2, NH3·H2O | 91 |
| 4-Tolyl isoselenocyanate | [dibmim]+[BF4]–-I(OAc)2, NH3·H2O | 89 |
| 4-Chlorophenyl isoselenocyanate | [dibmim]+[BF4]–-I(OAc)2, NH3·H2O | 85 |
| 4-Methoxyphenyl isoselenocyanate | [dibmim]+[BF4]–-I(OAc)2, NH3·H2O | 88 |
Cyanide-Free Approaches for N-Substituted Cyanamides
The synthesis of N-substituted cyanamides, including this compound, has traditionally involved the use of highly toxic cyanating agents like cyanogen bromide or sodium cyanide. To mitigate these safety concerns, significant research has been directed toward developing cyanide-free synthetic routes. These modern approaches offer safer and more versatile methods for the preparation of this important class of compounds.
Tetrazole Cycloreversion Strategies
A prominent cyanide-free method for synthesizing N-substituted cyanamides involves the cycloreversion of N-substituted 5H-tetrazoles. organic-chemistry.orgfigshare.com This strategy provides a practical and scalable one-flask, two-step protocol that avoids the use of toxic cyanide reagents. acs.org The process begins with a low-temperature metalation of an N-substituted 5H-tetrazole using a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK). acs.org This step is followed by a spontaneous cycloreversion upon warming to 0 °C, which releases dinitrogen gas (N₂) and forms an N-metalated cyanamide salt (either lithium or potassium). organic-chemistry.orgacs.org
These resulting N-substituted Li and K cyanamide salts are notably stable, existing as air-stable white solids at room temperature. figshare.comacs.org The in-situ generated metalated cyanamides are excellent coupling partners and can readily react with a wide variety of electrophiles, such as alkyl halides, to produce the desired N,N'-disubstituted cyanamides. organic-chemistry.orgorganic-chemistry.org This method is highly modular, allowing for the incorporation of diverse N-substituents into the final cyanamide product. acs.org
Metalation: An N-substituted 5H-tetrazole is treated with a strong base (e.g., n-BuLi) at low temperature.
Cycloreversion: The resulting intermediate spontaneously decomposes, releasing N₂ gas.
Electrophilic Quench: The generated N-metalated cyanamide reacts with an electrophile (e.g., (bromomethyl)cyclobutane) to yield the target N,N'-disubstituted cyanamide.
**2.2.3.2. Utilization of Metal Cyanamide Salts (e.g., LiCN₂, KCN₂) **
The N-metalated cyanamide salts generated from tetrazole cycloreversion are key intermediates in this cyanide-free approach. organic-chemistry.org These salts, such as N-substituted lithium and potassium cyanamides, can be isolated or, more commonly, used in situ for subsequent reactions. figshare.comacs.org Their utility lies in their ability to act as nucleophiles in SN2-type reactions with various electrophiles. organic-chemistry.org
For the synthesis of this compound, an appropriate N-substituted lithium or potassium cyanamide salt would be reacted with an electrophilic cyclobutylmethyl building block, like (bromomethyl)cyclobutane (B93029). The reaction proceeds under mild conditions, making it a facile and expedient method for forming symmetrical and unsymmetrical N,N'-disubstituted cyanamides within the same reaction vessel. acs.org This circumvents the need for hazardous reagents and offers a significant advantage in terms of safety and operational simplicity. organic-chemistry.orgacs.org
Preparation of Cyclobutylmethyl Building Blocks
The synthesis of this compound requires a suitable cyclobutylmethyl precursor, typically an electrophile that can react with the cyanamide nitrogen. Halogenated derivatives such as (bromomethyl)cyclobutane are common choices for this role.
Synthesis of (Bromomethyl)cyclobutane and Related Halides
(Bromomethyl)cyclobutane is a key intermediate that can be prepared through several synthetic routes. sigmaaldrich.com A common and effective method involves the bromination of cyclobutylmethanol. One documented procedure involves adding cyclobutylmethanol to a solution of triphenylphosphite in an aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.comgoogle.com Bromine is then introduced to the mixture at a controlled low temperature (e.g., -12 °C to -5 °C). chemicalbook.com After the reaction is complete, the mixture is brought to room temperature, followed by distillation and washing to yield the final (bromomethyl)cyclobutane product with high purity and good yield. chemicalbook.com
Alternative methods have also been developed to address issues such as cost and operational complexity. One approach uses readily available cyclopropyl (B3062369) carbinol and hydrobromic acid as starting materials. google.com This reaction produces a mixture of compounds, with (bromomethyl)cyclobutane as the main product, which then requires purification to remove byproducts like 4-bromo-1-butene (B139220) and cyclopropylmethyl bromide. google.com
| Starting Material | Reagents | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Cyclobutylmethanol | Triphenylphosphite, Bromine, DMF | Low temperature (-12°C to -5°C) | 78% | chemicalbook.com |
| Cyclopropyl carbinol | Hydrobromic acid | Heating (50-100°C), followed by multi-step purification | 15-36% (overall) | google.com |
Derivatization of Cyclobutane (B1203170) Carboxylic Acid Derivatives
Cyclobutane carboxylic acid serves as a versatile starting point for accessing various cyclobutane building blocks. The synthesis of (bromomethyl)cyclobutane can be achieved from this acid via a two-step derivatization process. First, the carboxylic acid functional group is reduced to a primary alcohol, yielding cyclobutylmethanol. This reduction can be accomplished using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
Once cyclobutylmethanol is obtained, it can be converted to (bromomethyl)cyclobutane using the halogenation methods described previously, such as reaction with triphenylphosphite and bromine. chemicalbook.comgoogle.com This sequence provides a reliable pathway from the stable carboxylic acid to the more reactive alkyl halide needed for the cyanamide synthesis. Recent advances have also explored direct C-H functionalization of cyclobutane carboxylic acids to introduce aryl groups at the γ-position, highlighting the versatility of this scaffold in synthetic chemistry. nih.gov
Modified Hunsdiecker Reactions for Halogenation
The Hunsdiecker reaction, which involves the decarboxylation of silver salts of carboxylic acids to form alkyl halides, offers another route to halogenated cyclobutanes. thermofisher.comwikipedia.org The classic reaction involves preparing a pure, dry silver salt of cyclobutane carboxylic acid and reacting it with elemental bromine. thermofisher.comadichemistry.com This reaction produces a bromocyclobutane, which has one fewer carbon atom than the starting acid.
Synthetic Routes to Cyclobutylmethylamine
Cyclobutylmethylamine serves as the foundational building block for the ultimate cyanation step to yield this compound. Its synthesis can be approached through several classical and modern organic chemistry reactions.
A traditional approach to synthesizing cyclobutylmethylamine is through the direct alkylation of methylamine (B109427) with a suitable cyclobutylmethyl halide, such as cyclobutylmethyl bromide or chloride. This reaction proceeds via a nucleophilic aliphatic substitution, specifically an SN2 mechanism. In this process, the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon atom bonded to the halogen, displacing the halide and forming a new carbon-nitrogen bond.
While straightforward in principle, this method is often hampered by a significant lack of selectivity. The product, cyclobutylmethylamine (a primary amine), is itself a nucleophile and can compete with the starting methylamine to react with the cyclobutylmethyl halide. This leads to a subsequent alkylation reaction, producing the secondary amine, bis(cyclobutylmethyl)amine. This process can continue, potentially forming the tertiary amine and even a quaternary ammonium (B1175870) salt. The result is often a mixture of products that are difficult and costly to separate.
To mitigate this issue of over-alkylation, reaction conditions must be carefully controlled. Using a large excess of methylamine can favor the formation of the desired primary amine by increasing the probability that a cyclobutylmethyl halide molecule will collide with a methylamine molecule rather than the product amine. However, this creates challenges in removing the excess reagent post-reaction. Careful optimization of reaction parameters for each specific pair of reactants is often necessary to enhance the yield of the mono-alkylated product.
Reductive amination, also known as reductive alkylation, presents a more efficient and selective alternative to direct alkylation for the synthesis of cyclobutylmethylamine. This method is one of the most versatile and widely used techniques for forming C-N bonds. The reaction typically involves the condensation of a carbonyl compound, in this case, cyclobutanecarboxaldehyde, with an amine (methylamine) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the target amine without being isolated.
The key advantage of this strategy is its high selectivity, which avoids the problem of over-alkylation common in direct alkylation methods. The reduction of the imine intermediate is generally much faster than any potential reaction of the resulting primary amine product with another molecule of the aldehyde. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their mildness and selectivity for reducing the protonated imine over the starting aldehyde.
The reaction is often performed as a one-pot synthesis, where the aldehyde, amine, and reducing agent are combined in a single reaction vessel. This operational simplicity, combined with high yields and cleaner reaction profiles, makes reductive amination a highly attractive and scalable method for the industrial production of cyclobutylmethylamine.
Stereoselective Synthesis of Cyclobutane Cores
The biological activity of molecules containing a cyclobutane ring can be highly dependent on the stereochemistry of the substituents. Therefore, methods for the stereoselective synthesis of the cyclobutane core are of significant interest in medicinal and synthetic chemistry.
Catalyst-controlled C-H functionalization has emerged as a powerful strategy for the regio- and stereoselective synthesis of substituted cyclobutanes. acs.org This approach allows for the direct conversion of C-H bonds on a pre-existing cyclobutane scaffold into new C-C or C-X bonds, offering novel retrosynthetic disconnections. acs.orgacs.org Rhodium(II) catalysts, in particular, have been shown to be highly effective in mediating intermolecular C-H insertion reactions of rhodium-bound carbenes. acs.org
By carefully selecting the chiral ligands on the rhodium catalyst, it is possible to control which C-H bond in a substituted cyclobutane is functionalized. For instance, studies on arylcyclobutanes have demonstrated that different rhodium catalysts can direct functionalization to either the C1 or C3 position with high selectivity. This catalyst control allows for the synthesis of valuable chiral 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from a common precursor, providing access to novel chemical space. acs.org This methodology represents a significant advance over classical methods that often rely on substrate-directing groups and may require more complex synthetic routes. acs.org
| Catalyst | Target Site | Product Type | Selectivity |
| Rh₂(S-TCPTAD)₄ | C1 (Benzylic) | 1,1-disubstituted | High regioselectivity |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | C3 | cis-1,3-disubstituted | High regio- and enantioselectivity (up to 90% ee) |
This table presents illustrative data on catalyst-controlled C-H functionalization of arylcyclobutanes. acs.org
Diastereoselective alkylation provides another robust avenue for constructing highly substituted cyclobutane rings with precise stereochemical control. One notable strategy involves the double-alkylation of a dianion with a bifunctional electrophile. For example, a scalable synthesis of a cyclobutane hydroxy acid has been reported where the dianion of 4-methoxyphenylacetic acid is treated with epichlorohydrin. This reaction proceeds via a double-alkylation to deliver the product as a single diastereomer, with the stereochemistry rationalized by the formation of a magnesium chelate that templates the final ring-closing alkylation.
More recent and advanced methods offer unprecedented control over the synthesis of complex cyclobutanes. These include:
Rh(III)-Catalyzed C-C Bond Cleavage: A novel pathway involves the reaction of 2-aryl quinazolinones with alkylidenecyclopropanes, catalyzed by a Rh(III) complex. This reaction proceeds through a concerted N-C bond formation and C-C bond cleavage to yield highly substituted cyclobutanes with excellent diastereoselectivity.
Ring-Opening of Bicyclobutanes: The strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs) is a powerful strategy for creating 1,3-difunctionalized cyclobutanes. Using a Cu(I) catalytic system, an α-selective nucleophilic addition to acyl BCBs can be achieved, yielding valuable 1,1,3-functionalized cyclobutanes, often as single diastereoisomers.
These cutting-edge methodologies highlight the ongoing innovation in the stereocontrolled synthesis of four-membered rings, enabling the construction of complex molecular architectures.
Reactivity and Reaction Mechanisms of N Cyclobutylmethyl Cyanamide
Reactions of the Cyanamide (B42294) Functional Group
The dual electronic nature of the cyanamide moiety is central to its reactivity. The nitrogen atom can act as a nucleophile, while the carbon atom of the nitrile group is susceptible to nucleophilic attack. Current time information in Bangalore, IN.chemicalbook.com This enables a variety of addition and cycloaddition reactions.
The electrophilic carbon of the nitrile group in N-(cyclobutylmethyl)cyanamide is a key site for nucleophilic addition reactions. This reactivity allows for the synthesis of a variety of important functional groups.
This compound can react with water or hydrogen sulfide (B99878) to form the corresponding urea (B33335) or thiourea (B124793) derivatives. These reactions typically proceed via the addition of the nucleophile (water or hydrosulfide (B80085) anion) to the electrophilic nitrile carbon. wikipedia.org For instance, the hydrolysis of a cyanamide in the presence of water leads to the formation of a urea. patsnap.com Similarly, reaction with hydrogen sulfide or its salts yields a thiourea. wikipedia.orgmdpi.com The general synthesis of thioureas often involves the condensation of an amine with an isothiocyanate, but the use of cyanamides provides an alternative route. researchgate.net
Table 1: Synthesis of Ureas and Thioureas from this compound
| Reactant | Product | General Reaction Conditions |
| Water (H₂O) | N-(Cyclobutylmethyl)urea | Acidic or basic hydrolysis |
| Hydrogen Sulfide (H₂S) | N-(Cyclobutylmethyl)thiourea | Reaction with H₂S or a sulfide salt |
The reaction of this compound with alcohols or thiols can lead to the formation of isoureas and isothioureas, respectively. wikipedia.org This transformation involves the nucleophilic attack of the alcohol or thiol on the nitrile carbon. These reactions can sometimes be facilitated by the use of catalysts. For example, a three-component coupling reaction involving an alcohol or thiol, an N,N-dibromoarylsulfonamide, and an isonitrile can produce isoureas and isothioureas. organic-chemistry.orgorganic-chemistry.org
Table 2: Formation of Isoureas and Isothioureas
| Nucleophile | Product Class |
| Alcohol (R'-OH) | O-Alkyl-N-(cyclobutylmethyl)isourea |
| Thiol (R'-SH) | S-Alkyl-N-(cyclobutylmethyl)isothiourea |
Guanidine (B92328) derivatives can be synthesized from this compound through its reaction with amines. wikipedia.org This reaction is of significant importance as the guanidinium (B1211019) group is a common motif in biologically active molecules. The synthesis can be catalyzed by various reagents, including scandium(III) triflate, which allows the reaction to proceed under mild conditions in water. organic-chemistry.org The reaction of N-substituted cyanamides with amines is a fundamental method for preparing N,N'-disubstituted guanidines. researchgate.net
Table 3: Guanidine Synthesis from this compound
| Amine | Product |
| Ammonia (NH₃) | N-(Cyclobutylmethyl)guanidine |
| Primary Amine (R'-NH₂) | N-(Cyclobutylmethyl)-N'-alkylguanidine |
| Secondary Amine (R'R''NH) | N-(Cyclobutylmethyl)-N',N'-dialkylguanidine |
The carbon-nitrogen triple bond of the cyanamide group in this compound can participate in cycloaddition reactions, providing a pathway to various heterocyclic compounds. nih.gov These reactions are valuable for constructing ring systems containing nitrogen atoms.
This compound can be a precursor for the synthesis of nitrogen-containing heterocycles such as oxadiazoles (B1248032) and triazoles. For instance, [3+2] cycloaddition reactions with suitable 1,3-dipoles can lead to the formation of five-membered rings. nih.gov The synthesis of 1,2,4-oxadiazoles can be achieved through the reaction of amidoximes with nitriles, where the cyanamide can act as the nitrile component. organic-chemistry.org Similarly, 1,2,4-triazoles can be synthesized through various routes involving cyanamides. For example, a visible light-enhanced [3+2] cycloaddition of N,N-disubstituted hydrazines with N-cyano-N-aryl-p-toluenesulfonamides provides access to polysubstituted 1,2,4-triazol-3-amines. acs.org Metal-catalyzed [2+2+2] cycloadditions of diynes and cyanamides are also a known method for synthesizing substituted pyridines. nih.gov
Table 4: Heterocycle Synthesis via Cycloaddition
| Reaction Type | Reactant Partner | Heterocyclic Product |
| [3+2] Cycloaddition | Nitrile Oxide | 1,2,4-Oxadiazole derivative |
| [3+2] Cycloaddition | Azide | 1,2,3,4-Tetrazole derivative |
| [3+2] Cycloaddition | Hydrazine derivative | 1,2,4-Triazole derivative |
| [2+2+2] Cycloaddition | Diynes | Substituted Pyridine |
Cycloaddition Chemistry
Intramolecular Cyclization Pathways
The cyanamide group is a versatile functional group that can participate in various intramolecular cyclization reactions, leading to the formation of diverse heterocyclic structures. nih.govacs.org While specific studies on this compound are not extensively documented, its reactivity can be inferred from the known behavior of other N-substituted cyanamides.
One significant pathway is the Lewis acid-promoted intramolecular aminocyanation of alkenes. nih.gov In this type of reaction, a Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), activates the N-sulfonyl cyanamide. This activation facilitates a formal cleavage of the N-CN bond and a subsequent vicinal addition of the sulfonamide and nitrile groups across an alkene. nih.gov For a substrate containing an appropriately positioned alkene, this process leads to the formation of cyclic structures like indolines and tetrahydroquinolines in excellent yields. nih.gov The reaction is atom-economical and offers a regioselective method for alkene difunctionalization. nih.gov
The proposed mechanism for this transformation involves the initial coordination of the cyanamide's nitrile lone pair to the Lewis acid. nih.gov This is followed by an intramolecular attack of the alkene on the activated cyano group, leading to the cyclized product. The success of this reaction is dependent on the substitution pattern of the alkene, with 1,1-disubstituted alkenes generally providing high yields. nih.gov
Another potential intramolecular cyclization pathway involves the reaction of N-arylguanidines and N-arylamidines to form benzo[e] nih.govacs.orgfigshare.comtriazines. nih.gov While not a direct reaction of a simple N-alkyl cyanamide, this highlights the propensity of cyanamide-derived structures to undergo cyclization.
The following table summarizes representative examples of Lewis acid-promoted intramolecular aminocyanation of N-sulfonyl cyanamides, demonstrating the scope of this cyclization strategy.
| Entry | Substrate (R group) | Lewis Acid (mol%) | Product Yield (%) | Reference |
| 1 | Me | B(C6F5)3 (10) | 95 | nih.gov |
| 2 | OMe | B(C6F5)3 (10) | 92 | nih.gov |
| 3 | F | B(C6F5)3 (10) | 99 | nih.gov |
| 4 | CF3 | B(C6F5)3 (10) | 99 | nih.gov |
| 5 | Br | B(C6F5)3 (10) | 96 | nih.gov |
Aminocyanation Reactions
Aminocyanation involves the simultaneous addition of an amino group and a cyano group across a double or triple bond. nih.govmdpi.com This reaction is a powerful tool for the synthesis of 1,2-bifunctional compounds. acs.org N-substituted cyanamides, including potentially this compound, can serve as reagents in these transformations.
Metal-catalyzed aminocyanation reactions have been developed, although the field is less explored compared to other related difunctionalizations. nih.gov For instance, an intramolecular aminocyanation of alkenes can be achieved through cooperative palladium and boron catalysis. cardiff.ac.uk In this system, a Lewis acidic boron species is thought to activate the N-CN bond for oxidative addition to a palladium(0) catalyst. cardiff.ac.uk A subsequent 5-exo-trig cyclization and reductive elimination yield the five-membered ring product. cardiff.ac.uk
More recently, a direct aminocyanation of arynes using aryl cyanamides has been reported. acs.org This method allows for the synchronous incorporation of amino and cyano groups through the cleavage of the N-CN bond, affording synthetically valuable aminobenzonitriles. acs.org The resulting products can be further functionalized to create diverse molecular architectures, including fused heterocycles. acs.org
Radical Reactions Involving Cyanamides
The cyanamide moiety is an effective participant in radical reactions, serving as a building block for the construction of complex nitrogen-containing molecules. nih.govacs.org These reactions often proceed through cascade mechanisms, allowing for the rapid assembly of polycyclic frameworks from simple starting materials with high stereoselectivity. nih.gov
Cascade Cyclization Protocols
Radical cascade cyclizations involving cyanamides have emerged as a significant strategy for synthesizing polycyclic N-heterocycles. acs.org These reactions can be initiated under both metal-catalyzed and metal-free conditions. nih.gov
One prominent example is the visible-light photoredox-catalyzed radical cascade cyclization of ethers with benzimidazole-based cyanamides. acs.orgfigshare.comnih.gov This process involves the intermolecular addition of an oxyalkyl radical to the N-cyano group, followed by the intramolecular cyclization of the resulting iminyl radical onto an aryl ring. acs.org This methodology provides an efficient route to tetracyclic benzo figshare.comacs.orgimidazo[1,2-c]quinazolines. acs.org
Another approach involves the radical cascade cyclization of N-cyanamide alkenes to produce pyrroloquinazolinones. acs.org The reaction conditions, particularly the temperature and the amount of base, can be controlled to achieve divergent synthesis of products bearing azido, alkenyl, or nitro groups. acs.org The mechanism is believed to involve the addition of a radical to the alkene, followed by cyclization onto the cyanamide group. beilstein-journals.org
The following table illustrates the variety of radical precursors and reaction types in cascade cyclizations involving cyanamides.
| Radical Precursor | Cyanamide Type | Reaction Type | Product | Reference |
| Ethers (via photoredox) | Benzimidazole-based cyanamides | Intermolecular addition / Intramolecular cyclization | Tetracyclic benzo figshare.comacs.orgimidazo[1,2-c]quinazolines | acs.org |
| Togni's reagent | N-cyanamide alkenes | Alkene difunctionalization | Functionalized γ-lactams | acs.org |
| Phosphine oxides | N-cyanamide alkenes | Alkene difunctionalization | Dihydroquinolinones | nih.gov |
| 1,3-Dicarbonyls | N-cyanamide alkenes | Alkene difunctionalization | Functionalized γ-lactams | acs.org |
Reactions with Boronic Acids for Amine Formation
A notable radical reaction of cyanamides is their use in the formation of primary amines through interaction with boronic acids. nih.govorganic-chemistry.orgacs.org A metal- and base-free protocol has been developed for the chemoselective primary amination of aryl, heteroaryl, and alkylboronic acids. organic-chemistry.orgacs.org This reaction is mediated by reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and N-bromosuccinimide (NBS), which generate cyanamidyl radicals. organic-chemistry.org
Mechanistic studies, supported by Density Functional Theory (DFT), suggest that the reaction proceeds via the formation of a cyanamidyl radical. organic-chemistry.org This radical then interacts with the boronic acid through its nitrile nitrogen atom. organic-chemistry.orgacs.org This is followed by a 1,2-aryl migration, ultimately leading to the formation of the primary amine. organic-chemistry.org The reaction is highly efficient, often completing within an hour at ambient temperature, and tolerates a wide range of functional groups. nih.govorganic-chemistry.org The addition of radical scavengers has been shown to quench the reaction, confirming the radical pathway. nih.gov
Transformations Involving the Cyclobutylmethyl Moiety
The cyclobutylmethyl group in this compound is not merely a passive substituent. Its strained four-membered ring can actively participate in reactions, particularly through ring-opening mechanisms.
Ring-Opening Reactions of the Cyclobutane (B1203170) System
The cyclobutane ring possesses significant strain energy (approximately 26 kcal/mol), which is comparable to that of a cyclopropane (B1198618) ring. nih.gov This inherent strain can be a driving force for ring-opening reactions, especially when a radical is formed on an adjacent carbon. The cyclobutylmethyl radical is known to undergo ring-opening to form the 4-pentenyl radical. canada.carsc.org
The rate of this ring-opening process has been studied using kinetic electron paramagnetic resonance (EPR) spectroscopy. canada.carsc.org For the cyclobutylmethyl radical, the rate constant for ring-opening can be described by the following Arrhenius equation: canada.carsc.org
log (k/s⁻¹) = (13.1 ± 1.4) - (49.8 ± 7.5 kJ mol⁻¹)/2.3RT
This ring-opening is generally slower than that of the analogous cyclopropylmethyl radical. nih.gov However, the formation of a radical cation, such as through photooxidation of a cyclobutylaniline, can facilitate the cleavage of the cyclobutane ring. nih.gov While not directly studying this compound, this principle suggests that under radical conditions, the cyclobutylmethyl moiety could undergo ring-opening, leading to linear C5-chain-containing products. This reactivity offers a pathway to transform the cyclic starting material into acyclic structures with potential for further functionalization.
Strain-Release Processes
The cyclobutane ring in the cyclobutylmethyl group is characterized by significant ring strain, which is a primary driving force for its reactivity. nih.gov This inherent strain makes the four-membered ring susceptible to cleavage under various conditions, leading to more stable structures. researchgate.net In reactions involving the formation of a carbocation on the methylene (B1212753) carbon adjacent to the ring, this strain facilitates rearrangement processes. stackexchange.com The molecule can undergo ring-opening or expansion to form more stable carbocyclic or acyclic systems. For instance, the cyclobutylmethyl radical is known to undergo ring-opening to form the 4-pentenyl radical. rsc.org While this is a radical process, similar strain-releasing pathways are prominent in cationic reactions, which are often more relevant for the transformations of amines and their derivatives.
Electrocyclic reactions are another class of strain-release processes, particularly for unsaturated cyclobutane derivatives like cyclobutenes, which undergo thermal conrotatory ring-opening to form 1,3-butadienes. masterorganicchemistry.com Although the cyclobutane in this compound is saturated, the principle of relieving strain by bond cleavage is a central theme in its reactivity. researchgate.net
Formation of Alkylidenecyclopropanone Acetals (if relevant to cyclobutylmethyl group)
The formation of alkylidenecyclopropanone acetals is a specific type of rearrangement that can occur from cyclobutane-containing precursors, often under solvolytic conditions. scribd.comuq.edu.au While not a direct reaction of the cyclobutylmethyl group itself, understanding the principles of such rearrangements is relevant. These reactions typically proceed through intermediates that can be accessed from cyclobutyl systems, highlighting the diverse pathways available for strain relief.
Stability and Reactivity of Cyclobutylmethyl Cations
The formation and fate of the cyclobutylmethyl cation are central to understanding the reactivity of this compound, especially in acidic media where the amine can be protonated or the cyanamide group can participate in reactions. Contrary to what might be expected for a primary carbocation, the cyclobutylmethyl cation exhibits unusual stability due to non-classical stabilization. stackexchange.com The positive charge is delocalized through σ-participation from the strained C-C bonds of the adjacent cyclobutyl ring. stackexchange.comarkat-usa.org
This non-classical ion is not a single structure but rather a set of rapidly equilibrating or bridged structures. It is known to rearrange readily to more stable cations. mdpi.com Computational studies have shown that the classical C2-symmetric cyclopentyl cation is significantly more stable than the nonclassical cyclobutylmethyl cation. arkat-usa.org This stability difference drives the rapid rearrangement of the cyclobutylmethyl cation to the cyclopentyl cation, a process that dominates many reactions proceeding through this intermediate. stackexchange.com
The reactivity of cyclobutylmethyl systems is often contrasted with the highly stabilized cyclopropylmethyl cation. mdpi.comwyzant.com While both are stabilized by neighboring group participation, the mode and extent of stabilization differ, leading to distinct reactive outcomes.
Table 1: Relative Stability of Related Carbocations
| Carbocation | Relative Stability | Key Features |
| tert-Butyl | High | Stabilized by hyperconjugation from three methyl groups. |
| Cyclopentyl | High | Minimal ring strain, classical secondary cation. arkat-usa.org |
| Cyclopropylmethyl | Exceptionally High | Stabilized by σ-bond participation, leading to a bisected conformation. mdpi.com |
| Cyclobutylmethyl | Moderate | Stabilized by non-classical σ-participation; readily rearranges. stackexchange.comarkat-usa.org |
| Primary Alkyl | Low | Lacks significant stabilizing features. mdpi.com |
This table provides a qualitative comparison of carbocation stabilities relevant to the discussion.
Stereochemical Aspects of Reactions with Cyclobutylmethyl Substituents
The stereochemistry of reactions involving the cyclobutylmethyl group is complex due to the conformational properties of the cyclobutane ring and the potential for rearrangement. The cyclobutane ring itself is not flat but exists in a puckered conformation. Substituents can occupy either axial or equatorial-like positions, which can influence their reactivity.
In reactions proceeding through the cyclobutylmethyl cation, the stereochemical outcome is often dictated by the rearrangement pathway. For example, in the solvolysis of cyclobutylmethyl derivatives, the formation of cyclopentyl products involves the migration of a C-C bond from the ring, and the stereochemistry of the final product will depend on the stereoelectronics of this migration. For electrocyclic reactions, such as the ring-opening of a substituted cyclobutene, the stereochemistry is rigorously controlled by the Woodward-Hoffmann rules, with thermal reactions proceeding in a conrotatory manner and photochemical reactions in a disrotatory manner. masterorganicchemistry.com In the context of this compound, if the nitrogen atom were part of a chiral center or if the cyclobutane ring were substituted, stereochemical considerations would be paramount in predicting reaction products. For instance, in reactions of related complex molecules, the orientation of substituents on a ring system dictates the facial selectivity of reactions like Diels-Alder cycloadditions. mdpi.com
Mechanistic Investigations
Detailed Reaction Pathways and Transition States
Detailed mechanistic studies on this compound itself are not widely reported; however, the reaction pathways can be inferred from the known chemistry of its constituent functional groups. The cyanamide moiety possesses a dual electronic character: the sp3-hybridized nitrogen is nucleophilic, while the nitrile carbon is electrophilic. nih.gov
Reactions can be initiated at several sites:
N-Alkylation/Acylation: The secondary amine of the cyanamide can act as a nucleophile, reacting with electrophiles.
Nitrile Addition: The nitrile group can be attacked by nucleophiles or can participate in cycloaddition reactions. nih.gov
Cation-driven Rearrangement: In acidic conditions, protonation of the nitrogen could be followed by loss of a stable molecule or participation of the cyano group to facilitate the formation of the cyclobutylmethyl cation, which would then undergo the rearrangements discussed previously. arkat-usa.org
Computational studies on the parent cyclobutylmethyl cation have located the transition structure for its interconversion to the more stable cyclopentyl cation. arkat-usa.org Similarly, the reaction pathways for the formation of cyanamide and its isomers from radicals like ·CN and ·NH2 have been computationally modeled, indicating that such reactions can proceed without significant energy barriers. aanda.org For N-substituted cyanamides, reaction pathways often involve the cyanamide group acting as a key intermediate. For example, the Tiemann rearrangement of amidoximes provides a pathway to N-substituted cyanamides, which can then be hydrolyzed to ureas. acs.orgnih.gov
Role of Catalysis (e.g., Metal-Free, Organocatalysis, Transition Metal Catalysis)
Catalysis can significantly influence the reaction pathways of this compound by activating either the cyclobutane ring or the cyanamide moiety.
Metal-Free Catalysis: Lewis acids like B(C6F5)3 can activate N-sulfonylcyanamides by coordinating to the sulfonyl group. nih.gov This weakens the N-CN bond, facilitating intramolecular aminocyanation reactions. Brønsted acids can catalyze rearrangements via cation formation. nih.gov
Organocatalysis: While specific examples for this compound are scarce, organocatalysts are widely used for reactions involving amines and could potentially be used to functionalize the nitrogen atom or promote reactions involving the cyanamide group.
Transition Metal Catalysis: This is a powerful tool for cyanamide chemistry. Transition metals like Nickel, Iron, Iridium, Rhodium, and Palladium are used to catalyze [2+2+2] cycloadditions between the nitrile group of cyanamides and alkynes to form substituted 2-aminopyridines. nih.govnsf.gov Copper(I) iodide has been used to catalyze the intramolecular aminocyanation of N-(2-ethynylphenyl)-N-sulfonyl-cyanamides. nih.gov Furthermore, transition metals are known to catalyze C-C bond insertion and β-carbon elimination processes in cyclobutane derivatives, leveraging ring strain to drive reactions. nih.gov
Table 2: Examples of Catalytic Systems in Cyanamide and Cyclobutane Chemistry
| Catalyst Type | Catalyst Example | Substrate Type | Reaction Type | Ref. |
| Transition Metal | Ni(cod)₂ / IMes | Diynes and Cyanamides | [2+2+2] Cycloaddition | nih.gov |
| Transition Metal | FeCl₂/Zn | Diynes and Cyanamides | [2+2+2] Cycloaddition | nih.gov |
| Transition Metal | CuI | N-(2-ethynylphenyl)cyanamides | Intramolecular Aminocyanation | nih.gov |
| Transition Metal | Rh(I) / Pd(II) | Dialkynyl Nitriles | [2+2+2] Cyclotrimerization | nsf.gov |
| Metal-Free (Lewis Acid) | B(C₆F₅)₃ | N-Tosylcyanamides with Alkenes | Intramolecular Aminocyanation | nih.gov |
Characterization Methodologies for N Cyclobutylmethyl Cyanamide
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to the characterization of N-(cyclobutylmethyl)cyanamide, offering a non-destructive means to probe its molecular architecture. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while spin-spin coupling patterns reveal the number of neighboring protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclobutylmethyl group.
The protons on the cyclobutane (B1203170) ring would likely appear as a complex multiplet in the upfield region of the spectrum. The methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom are expected to resonate as a doublet, with the coupling constant determined by the adjacent methine proton on the cyclobutane ring.
A representative ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structural motifs. mdpi.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~ 2.5 - 4.0 | Broad singlet | - |
| CH₂-N | ~ 3.1 - 3.3 | d | ~ 7.0 |
| CH-CH₂ (cyclobutyl) | ~ 2.4 - 2.6 | m | - |
| Cyclobutyl ring protons | ~ 1.7 - 2.1 | m | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation of the molecule.
Carbon-¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is dependent on its hybridization and the nature of the atoms it is bonded to.
The cyanamide (B42294) carbon (C≡N) is expected to appear in the downfield region of the spectrum. The carbons of the cyclobutylmethyl group will have characteristic chemical shifts that confirm the presence of the cyclobutane ring and the methylene bridge.
A predicted ¹³C NMR data table for this compound is shown below. mdpi.com
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C≡N | ~ 115 - 125 |
| CH₂-N | ~ 50 - 60 |
| CH-CH₂ (cyclobutyl) | ~ 30 - 40 |
| CH₂ (cyclobutyl) | ~ 20 - 30 |
| CH₂ (cyclobutyl, C2/C4) | ~ 18 - 25 |
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton-proton connectivity within the cyclobutylmethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C NMR signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). For this compound, HMBC can confirm the connectivity between the methylene protons and the cyanamide carbon, as well as the connectivity between the cyclobutane ring protons and the methylene bridge carbon.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. spectroscopyonline.com
For this compound, the IR spectrum is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. nih.govnist.gov The N-H stretching vibration of the cyanamide group would likely appear as a medium to weak band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the cyclobutane and methylene groups are expected in the 2850-3000 cm⁻¹ region.
A summary of the expected IR absorption bands for this compound is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3200 - 3400 | Medium-Weak |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
| C≡N | Stretch | 2220 - 2260 | Sharp, Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. nih.govresearchgate.net
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the exact mass of the molecule. The fragmentation pattern would likely involve the loss of the cyclobutyl group or cleavage of the cyclobutane ring, leading to the formation of characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy. mdpi.com
A plausible fragmentation pattern for this compound in mass spectrometry could involve the following key fragment ions:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| [M]⁺ | Molecular ion of this compound |
| [M - C₄H₇]⁺ | Loss of a cyclobutyl radical |
| [C₅H₉]⁺ | Cyclobutylmethyl cation |
| [CH₂NCNH]⁺ | Fragment from cleavage of the N-CH₂ bond |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. Both gas and liquid chromatography are applicable, often coupled with mass spectrometry for definitive identification.
Gas Chromatography (GC) for Volatile Species
Gas Chromatography is a suitable method for the analysis of volatile and thermally stable compounds like this compound. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. For amines and related nitrogenous compounds, which can exhibit peak tailing due to their polarity, specialized columns are often employed. labrulez.com
Direct analysis of cyanamide by GC-MS has been successfully performed using capillary columns designed for amines. nih.gov A study on various small amines utilized a temperature program starting at 150°C and ramping up to 250°C. waters.com Given its structure, this compound is expected to be sufficiently volatile for GC analysis. To improve peak shape and reduce column interaction, derivatization can be performed, for instance, by converting the amine functionality into a less polar carbamate. researchgate.net
Table 3: Illustrative GC Conditions for Amine Analysis
| Parameter | Condition |
|---|---|
| Column Type | DB5-MS or Rtx-Volatile Amine waters.comnih.gov |
| Carrier Gas | Helium waters.comgdut.edu.cn |
| Injection Mode | Splitless gdut.edu.cn |
| Temperature Program | Initial 40-80°C, ramp to 250-290°C nih.govgdut.edu.cn |
This table provides typical parameters used for the GC analysis of related amine compounds, which would be a starting point for method development for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including polar molecules that may be challenging for GC. openaccessjournals.com For nitrogen-containing compounds, both reversed-phase (RP) and normal-phase (NP) or hydrophilic interaction liquid chromatography (HILIC) can be employed. scilit.comnih.gov
The analysis of the parent compound, cyanamide, has been achieved using reversed-phase HPLC with a C18 column and a mobile phase of methanol (B129727) and water, with UV detection at 240 nm. google.com Another method for cyanamide and related compounds used a Primesep S normal-phase column with an acetonitrile/water mobile phase and UV detection at 200 nm. sielc.com Given the polarity imparted by the cyanamide group, a similar approach would be effective for separating this compound from non-polar impurities.
Table 4: Example HPLC Conditions for Cyanamide Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) or Primesep S (Normal-Phase) google.comsielc.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures google.comsielc.com |
| Detector | UV (200-240 nm) google.comsielc.com |
This table outlines established HPLC methods for cyanamide, which are directly applicable for the analysis of this compound.
Integration of Derivatization Strategies with LC-MS Analysis
For enhanced sensitivity and improved chromatographic performance in LC-MS, chemical derivatization is a powerful strategy. ddtjournal.com This is particularly useful for small, polar molecules like cyanamides that may exhibit poor ionization efficiency in their native form. researchgate.netnih.gov Derivatization aims to add a nonpolar, easily ionizable tag to the molecule.
Several reagents are effective for derivatizing primary and secondary amines. Dansyl chloride is a common derivatizing agent that reacts with the amine functionality of the cyanamide tautomer or any precursor amine under alkaline conditions. chrom-china.comnih.gov The resulting derivative is more hydrophobic, leading to better retention in reversed-phase chromatography, and the dansyl group provides a strong signal in both fluorescence detection and electrospray ionization mass spectrometry. nih.gov Another approach involves using benzoyl chloride, which rapidly reacts with primary and secondary amines to form benzoylated derivatives that show increased retention and are easily fragmented in MS/MS analysis. chromatographyonline.com
Table 5: Common Derivatization Reagents for LC-MS Analysis of Amines/Cyanamides
| Reagent | Functional Group Targeted | Purpose |
|---|---|---|
| Dansyl Chloride | Primary/Secondary Amines chrom-china.comnih.gov | Increases hydrophobicity and ionization efficiency |
| Benzoyl Chloride | Primary/Secondary Amines, Phenols chromatographyonline.com | Increases retention time and improves MS/MS fragmentation |
This table summarizes common derivatization strategies that could be applied to this compound to enhance its detection by LC-MS.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a compound in its solid, crystalline state. nih.govksu.edu.sa This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
For a compound like this compound, which may be an oil or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging. However, if a crystalline form can be obtained, the analysis would yield an unambiguous structural confirmation. While no specific crystal structure for this compound is publicly available, studies on related molecules like dicyandiamide (B1669379) (the dimer of cyanamide) and cadmium cyanamide have been successfully conducted, demonstrating the feasibility of applying this technique to cyanamide-containing structures. rsc.orgcaltech.edu The analysis of cyanoacetamide also provides insight into the packing and hydrogen bonding of similar functional groups in the solid state. rsc.org
Table 6: Potential Unit Cell Parameters for a Molecular Crystal
| Crystal System | Unit Cell Parameters |
|---|---|
| Monoclinic | a, b, c, β |
| Orthorhombic | a, b, c |
This table indicates the types of parameters that would be determined through X-ray crystallography. The specific values and crystal system would depend on the crystalline form of this compound.
Theoretical and Computational Studies of N Cyclobutylmethyl Cyanamide
Quantum Chemical Calculations
Quantum chemical calculations are central to modern chemical research, enabling the prediction of molecular properties from first principles. researchgate.net For N-(cyclobutylmethyl)cyanamide, these methods are employed to determine its preferred three-dimensional structure, predict its spectroscopic signatures, and understand its electronic behavior.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying medium-sized organic molecules. nih.govias.ac.in Calculations using hybrid functionals, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), are frequently employed for reliable geometry optimization and the prediction of electronic properties. core.ac.ukresearchgate.netmdpi.com The optimized molecular geometry corresponds to a stationary point on the potential energy surface, which is confirmed as a local minimum by ensuring the absence of imaginary frequencies in a subsequent vibrational analysis. mdpi.comstorion.ru
Conformational analysis is the study of how a molecule's energy varies with rotations around its single bonds. lumenlearning.comchemistrysteps.com For this compound, significant conformational flexibility exists due to rotation around the C-C and C-N bonds of the cyclobutylmethyl substituent. The exploration of the potential energy surface reveals the relationships between different conformers (rotamers) and identifies the most stable, lowest-energy structures. nih.govbiorxiv.org
The energy landscape is mapped by systematically rotating key dihedral angles and calculating the energy at each point, allowing for the identification of energy minima (stable conformers) and transition states that separate them. nih.gov The relative energies of these conformers determine their population at thermal equilibrium. For this compound, the orientation of the cyclobutyl group relative to the cyanamide (B42294) moiety is a key determinant of conformational energy.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C-C, degrees) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti | 180 | 0.00 | Most stable conformer with minimal steric hindrance. |
| Gauche | 60 | 1.25 | Slightly less stable due to steric interaction. |
| Eclipsed | 0 | 4.50 | Highest energy transition state between conformers. |
Vibrational frequency analysis serves two primary purposes: it confirms that an optimized geometry is a true energy minimum, and it allows for the prediction of the molecule's infrared (IR) spectrum. researchgate.netwiley.com The fundamental requirement for a vibrational mode to be IR active is a change in the molecule's dipole moment during the vibration. wiley.com
The predicted IR spectrum for this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. The most prominent feature is expected to be the stretching vibration of the nitrile group (C≡N) in the cyanamide moiety, which typically appears in a relatively clear region of the spectrum. nih.gov Other key vibrations include C-H stretching and bending modes of the cyclobutane (B1203170) ring and the methylene (B1212753) bridge. vscht.cz
Table 2: Predicted Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 2995 | Medium | Cyclobutyl C-H Asymmetric Stretch |
| 2970 | Medium | Methylene (-CH₂-) C-H Asymmetric Stretch |
| 2865 | Medium | Cyclobutyl/Methylene C-H Symmetric Stretch |
| 2225 | Strong | Cyanamide (C≡N) Stretch nih.gov |
| 1455 | Medium | CH₂ Scissoring |
| 1260 | Medium | C-N Stretch |
| 910 | Weak | Cyclobutyl Ring Breathing |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. core.ac.uk These predictions are valuable for assigning experimental spectra and confirming molecular structures. nih.gov The calculated shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS).
For this compound, distinct signals are expected for the protons and carbons of the cyclobutyl ring, the bridging methylene group, and the cyanamide carbon. The chemical environment of each nucleus, influenced by factors like electronegativity and magnetic anisotropy, dictates its predicted chemical shift.
Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound (vs. TMS)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-CH₂ | 3.15 | 55.4 |
| CH₂-CH (cyclobutyl) | 2.50 | 34.1 |
| CH-CH₂ (cyclobutyl, proximal) | 2.05 | 28.5 |
| CH-CH₂ (cyclobutyl, distal) | 1.85 | 18.2 |
| C≡N | - | 117.0 |
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths that underlie a molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum. mdpi.comcore.ac.uk This analysis helps to identify the specific electronic transitions, such as n → π* or π → π*, responsible for absorption at different wavelengths. rsc.org
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the lone pair electrons on the amino nitrogen and the π-system of the nitrile group. The calculations can predict the maximum absorption wavelength (λmax) and the intensity of these transitions, providing insight into the molecule's photophysical properties. chemrxiv.orgresearchgate.net
Table 4: Predicted UV-Vis Transitions for this compound
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| 235 | 0.085 | HOMO -> LUMO | n → π |
| 198 | 0.150 | HOMO-2 -> LUMO | σ → π |
While DFT provides a robust description for many molecular properties, higher-accuracy methods are often required for definitive energy calculations. google.com Coupled-Cluster (CC) theory is one such approach, and the CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often referred to as the "gold standard" of quantum chemistry for its high accuracy. nih.govgaussian.com
Due to their significant computational cost, CC methods are typically not used for full geometry optimization of molecules the size of this compound. Instead, they are often employed to perform single-point energy calculations on geometries optimized at a lower level of theory, like DFT. google.com This composite approach provides a highly accurate benchmark for the electronic energy, which can be used to validate the results from more computationally efficient DFT functionals. The application of a DLPNO-CCSD(T) calculation, a modern and efficient variant of coupled-cluster theory, could yield a benchmark-quality energy for the most stable conformer. nih.gov
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Molecular Modeling of Reactivity and Selectivity
Computational chemistry provides powerful tools for understanding the reactivity and selectivity of this compound. Through molecular modeling, researchers can simulate reaction pathways, characterize fleeting transition states, and predict how the chemical environment influences reaction outcomes.
Transition State Characterization
The transition state is the highest energy point along a reaction coordinate, representing the bottleneck that chemical reactants must overcome. rsc.orgucsb.edu Characterizing the geometry and energy of transition states is fundamental to understanding reaction rates and mechanisms. For reactions involving this compound, computational methods like Density Functional Theory (DFT) are employed to locate and analyze these critical structures. ucsb.eduarxiv.org
A key aspect of transition state analysis is vibrational frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking or forming of a specific bond. ucsb.edu In reactions such as cycloadditions or aminocyanations involving the cyanamide group, the transition state geometry reveals the precise orientation of the interacting molecules and the extent of bond formation and cleavage. nih.govnih.gov Quantum mechanical calculations can determine the activation energy (Eact), which is the energy difference between the reactants and the transition state, a critical factor in predicting reaction kinetics. ucsb.edu
Table 1: Representative Data from a Hypothetical Transition State Calculation
| Parameter | Value | Description |
| Energy (Hartree) | -93.176 | Absolute energy of the transition state structure. |
| Activation Energy (kJ/mol) | 74.7 | Energy barrier for the reaction to proceed. ucsb.edu |
| Imaginary Frequency (cm⁻¹) | -250 | The single negative frequency indicating a true saddle point. |
| Key Bond Distances (Å) | C-N: 1.85, N-X: 2.10 | Elongated bonds in the process of breaking or forming. |
Mechanistic Pathway Elucidation
Theoretical studies can map out the entire energy landscape of a reaction, elucidating the step-by-step mechanism. cardiff.ac.ukpatsnap.com For this compound, this involves modeling its reactions, such as additions to the nitrile group or reactions involving N-CN bond cleavage. nih.gov Computational models can help distinguish between different possible pathways, for example, a concerted versus a stepwise mechanism, by comparing the energy barriers of the respective transition states. wayne.edu
In intramolecular reactions, such as the aminocyanation of an alkene tethered to the cyclobutylmethyl group, computational studies can predict the feasibility of different cyclization routes. For instance, a mechanism involving the formation of an aziridinium (B1262131) ion intermediate could be computationally modeled and its energy profile compared to a pathway involving direct nucleophilic attack on the cyanamide carbon. nih.gov These studies provide detailed insights into reaction intermediates and help explain the observed regioselectivity and stereoselectivity of the products formed. cardiff.ac.uk
Solvent Effects on Reactivity
The solvent in which a reaction is conducted can significantly influence its rate and mechanism. upertis.ac.id Computational chemistry models can account for these solvent effects, often using a Polarizable Continuum Model (PCM). nih.govacs.org This approach treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, intermediates, and transition states.
For reactions involving this compound, the polarity of the solvent can affect the charge separation in the transition state. For instance, polar solvents would be expected to better stabilize a polar or ionic transition state, thereby lowering the activation energy and accelerating the reaction. A computational study on radical clock reactions, which are used to probe reaction mechanisms, found that solvent effects on the rearrangement activation free energy of the cyclobutylmethyl radical were very small across a wide range of solvents from nonpolar cyclohexane (B81311) to polar water. acs.org This suggests that for certain radical pathways involving the cyclobutylmethyl group, the solvent may play a minimal role in altering the intrinsic reactivity. acs.org
Analysis of Electronic Properties
The electronic structure of this compound dictates its chemical behavior. Computational analysis provides a detailed picture of how electrons are distributed within the molecule and identifies the orbitals involved in chemical reactions.
Charge Distribution and Molecular Orbitals (HOMO/LUMO)
The distribution of electron density in a molecule is key to its properties. In this compound, the electronegativity differences between carbon, nitrogen, and hydrogen atoms create a non-uniform charge distribution, which can be calculated using methods like Natural Bond Orbital (NBO) analysis. shd-pub.org.rs These calculations reveal partial positive and negative charges on different atoms, identifying sites susceptible to nucleophilic or electrophilic attack. For the related cyanide ion, calculations have shown a probable charge of -0.40 on the carbon and -0.60 on the nitrogen. rsc.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are central to chemical reactivity. physchemres.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). physchemres.orgdergipark.org.tr The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. schrodinger.com A smaller gap generally implies higher reactivity. nih.gov The energies and shapes of these orbitals can be reliably calculated using DFT methods. nih.govdergipark.org.tr
Table 2: Predicted Electronic Properties for this compound
| Property | Predicted Value/Description | Significance |
| HOMO Energy | ~ -7.0 eV | Corresponds to the energy of the most available electron pair, likely localized on the amino nitrogen. physchemres.org |
| LUMO Energy | ~ +1.5 eV | Corresponds to the energy of the lowest energy empty orbital, likely the π* orbital of the C≡N group. physchemres.org |
| HOMO-LUMO Gap | ~ 8.5 eV | Indicates high kinetic stability; a large energy is required for electronic excitation. schrodinger.com |
| Partial Charge on Amino N | Negative | Indicates a nucleophilic site. shd-pub.org.rs |
| Partial Charge on Nitrile C | Positive | Indicates an electrophilic site. shd-pub.org.rs |
Dual Nature of Cyanamide Moiety (Nucleophilic/Electrophilic Sites)
The cyanamide functional group (N-C≡N) is known for its chemical duality, possessing both a nucleophilic and an electrophilic center within the same moiety. researchgate.netmdpi.comresearchgate.net This dual reactivity is a cornerstone of its synthetic utility. nih.govresearchgate.net
Nucleophilic Site: The amino nitrogen atom (the one attached to the cyclobutylmethyl group) is sp³-hybridized and has a lone pair of electrons, making it a nucleophilic center. mdpi.comresearchgate.net It can react with various electrophiles.
Electrophilic Site: The carbon atom of the nitrile group (-C≡N) is sp-hybridized and is electron-deficient due to the high electronegativity of the adjacent nitrogen atom. This makes the carbon atom an electrophilic center, susceptible to attack by nucleophiles. researchgate.netmdpi.comwikipedia.org
This inherent bifunctionality allows this compound to participate in a wide range of reactions. It can act as a nucleophile through its amino nitrogen or as an electrophile at the nitrile carbon, depending on the reaction conditions and the nature of the reaction partner. patsnap.comresearchgate.net This dual nature is also responsible for the tendency of cyanamides to undergo self-condensation reactions, such as dimerization. wikipedia.org
Strain Energy Analysis of the Cyclobutane Ring
The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain, which is a combination of angle strain (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain (eclipsing interactions between adjacent hydrogen atoms). nih.gov For an unsubstituted cyclobutane molecule, the total strain energy is experimentally determined to be approximately 26.3 kcal/mol. masterorganicchemistry.com This inherent instability is a key feature influencing the molecule's conformation and reactivity. researchgate.net Cyclobutane adopts a puckered or "butterfly" conformation to partially alleviate torsional strain, though this increases the angle strain as the internal bond angles become about 88°. nih.gov
Computational chemistry provides powerful tools to analyze the strain energy of cyclic systems like the cyclobutane moiety in this compound. Methods such as Density Functional Theory (DFT), second-order Møller-Plesset perturbation theory (MP2), and coupled-cluster theory (CCSD(T)) are employed to calculate optimized geometries and electronic energies, from which strain energy can be derived. acs.orgresearchgate.net These calculations typically involve using a homodesmotic or isodesmic reaction scheme, where the number and types of bonds are conserved on both sides of a hypothetical reaction, to isolate the energy associated purely with ring strain. acs.org
| Compound | Calculated Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Cyclopropane (B1198618) | 27.6 | masterorganicchemistry.com |
| Cyclobutane | 26.3 | masterorganicchemistry.com |
| 1,1-Dimethylcyclobutane | ~18 | acs.orgresearchgate.net |
| Cyclopentane | 6.1 | rsc.org |
| Cyclohexane | ~0 | masterorganicchemistry.com |
Spectroscopic Parameter Prediction and Correlation with Experimental Data
The structural elucidation of this compound relies on a synergistic combination of experimental spectroscopic techniques and theoretical computational methods. Ab initio and Density Functional Theory (DFT) calculations have become indispensable tools for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm or assign the molecular structure with high confidence. wiley.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules. Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) approach, are routinely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Studies have shown that a very good linear correlation often exists between the experimental chemical shifts (δexp) and the computationally calculated isotropic shielding values (σcalc). nih.govacs.org This correlation is so reliable that it can be used to assign complex spectra, distinguish between isomers, and even revise previously incorrect structural assignments. nih.govccspublishing.org.cn For molecules containing cyclobutane rings, specific correlations between the signal patterns of the cyclobutane protons and the ring's stereochemistry have been established, which can be supported by computational analysis. ccspublishing.org.cnresearchgate.net Modern machine learning algorithms, trained on vast datasets of experimental and calculated values, have further improved the accuracy of NMR predictions, achieving mean absolute errors of around 1.2-1.4 ppm for ¹³C and 0.1-0.2 ppm for ¹H shifts, with a significant reduction in computational time compared to traditional DFT calculations. arxiv.orgfrontiersin.org
| Spectroscopic Technique | Parameter Predicted | Typical Computational Method | Purpose of Correlation |
|---|---|---|---|
| ¹H & ¹³C NMR | Chemical Shifts (δ), Coupling Constants (J) | DFT (GIAO), Machine Learning | Structural assignment, stereochemical analysis. nih.govacs.orgccspublishing.org.cn |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT, MP2 | Functional group identification. acs.org |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Calculation from molecular formula | Confirmation of elemental composition. aip.org |
Applications in Chemical Synthesis and Materials Science
N-(Cyclobutylmethyl)cyanamide as a Versatile Synthetic Intermediate
The dual electronic nature of the cyanamide (B42294) moiety is central to its role as a versatile intermediate in organic synthesis. nih.gov Substituted cyanamides can participate in a wide array of chemical reactions, including cycloadditions and radical cascades, serving as key building blocks for compounds used in pharmaceuticals and agrochemicals. chemicalbook.comnih.govmdpi.com The presence of the cyclobutylmethyl group in this compound introduces a specific, non-polar, and sterically defined aliphatic substituent that can influence the solubility, conformation, and biological activity of the resulting molecules.
Building Block for Complex Organic Molecules
The cyanamide functional group is a cornerstone for the assembly of more complex structures. Its ability to react with various nucleophiles and electrophiles allows for its incorporation into larger molecular frameworks. N-substituted cyanamides are employed in multicomponent reactions, where their distinct reactivity enables the efficient, one-pot synthesis of elaborate molecules from simple starting materials. The cyclobutylmethyl moiety provides a lipophilic handle that can be advantageous in the design of bioactive compounds intended to interact with hydrophobic biological targets.
Precursor to Diverse N-Containing Heterocyclic Scaffolds
One of the most significant applications of cyanamides in organic chemistry is in the synthesis of nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceutical agents. nih.govresearchgate.netdntb.gov.ua The cyanamide group can be integrated into ring systems through various cyclization strategies, making compounds like this compound valuable precursors for a range of heterocyclic scaffolds. nih.gov
N-substituted cyanamides are recognized as effective precursors for the synthesis of quinazoline and quinazolinone frameworks. nih.gov These heterocycles are prevalent in medicinal chemistry. Synthetic strategies often involve the reaction of an anthranilic acid derivative with a cyanamide. In a typical reaction, the amino group of the anthranilic acid derivative attacks the electrophilic carbon of the cyanamide's nitrile group. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinazoline or quinazolinone ring system. The N-(cyclobutylmethyl) group would remain as a substituent on one of the nitrogen atoms of the final heterocyclic product, influencing its pharmacological profile.
Table 1: Generalized Synthesis of Heterocycles from Cyanamide Precursors
| Heterocycle Class | General Precursors | Reaction Type |
|---|---|---|
| Quinazolines | Anthranilic Acid Derivatives, N-Substituted Cyanamide | Addition-Cyclization |
| γ-Lactams | Cyanamide-based radical precursors, Alkenes | Radical Cascade/Cyclization |
The synthesis of γ-lactams, another critical scaffold in medicinal chemistry, can be achieved using cyanamide-based starting materials. nih.gov Radical-mediated reactions, in particular, have emerged as a powerful tool for this purpose. mdpi.com In these processes, a radical can be generated on a molecule containing a cyanamide group, which then participates in a cascade reaction with an alkene. This sequence leads to the formation of the five-membered lactam ring. The versatility of this approach allows for the construction of complex, polycyclic frameworks containing the γ-lactam core. nih.gov
While the direct synthesis of pyrimidin-4-ylureas is specific, the broader class of pyrimidine derivatives can be readily accessed using cyanamides in multicomponent reactions similar to the Biginelli reaction. researchgate.net In a well-established example, cyanamide can react with an aldehyde and a 1,3-dicarbonyl compound under acidic conditions to yield 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems. researchgate.net This demonstrates the utility of the cyanamide moiety as a source of two nitrogen atoms for the construction of the pyrimidine ring. The resulting cyanoimino group can be further elaborated to produce a variety of substituted pyrimidines, including structures analogous to ureas.
Reagent for Specific Organic Transformations
Beyond its role as a structural building block, the cyanamide group can direct or participate in specific organic transformations. The cleavage of the N–CN bond in N-substituted cyanamides can be utilized in aminocyanation reactions, where both an amino group and a nitrile group are added across a double or triple bond. nih.gov Furthermore, N-sulfonylated cyanamides act as effective electrophilic cyanating agents, transferring the "CN+" synthon to nucleophiles. nih.gov Substituted cyanamides also participate as dipolarophiles in [3+2] cycloaddition reactions, reacting with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocycles. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Quinazoline |
| Quinazolinone |
| γ-Lactam |
| Pyrimidin-4-ylurea |
| Anthranilic acid |
| 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine |
| Azide |
Cyanide-Transfer Agent in Organic Synthesis
N-substituted cyanamides can function as electrophilic cyanating agents, transferring a "CN+" equivalent to nucleophiles. While N-sulfonyl cyanamides like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are more commonly employed for this purpose due to the electron-withdrawing nature of the sulfonyl group enhancing the electrophilicity of the nitrile carbon, N-alkyl cyanamides can also participate in such reactions under appropriate conditions. nih.govnih.gov The cleavage of the N-CN bond in these compounds allows for the introduction of a nitrile group into various organic molecules. nih.gov
For instance, in transition-metal-catalyzed reactions, N-substituted cyanamides can serve as the cyanide source for the cyanation of C-H bonds and aryl halides. nih.gov The cyclobutylmethyl group in this compound would be expected to influence the steric and electronic environment of the cyanamide, potentially affecting its reactivity and selectivity in these transformations.
Table 1: Examples of Cyanide-Transfer Reactions using Cyanamide Derivatives
| Cyanating Agent | Substrate | Catalyst/Conditions | Product | Reference |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Acetanilide | Rh(III) catalyst | 2-cyanoacetanilide | nih.gov |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Indoline | B(C6F5)3 | 7-cyanoindoline | nih.gov |
| Cyanogen (B1215507) bromide (BrCN) | Secondary amines | Base | Disubstituted cyanamides | nih.gov |
Dehydration Agent in Condensation Reactions
N,N'-disubstituted cyanamides exist in tautomeric equilibrium with their corresponding carbodiimides. Carbodiimides are widely recognized as powerful dehydration agents in organic synthesis, facilitating condensation reactions such as the formation of amides from carboxylic acids and amines, and esters from carboxylic acids and alcohols. A prominent example of a carbodiimide used for this purpose is N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.org
The mechanism of dehydration involves the activation of a carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol, leading to the formation of the desired amide or ester and N,N'-disubstituted urea (B33335) as a byproduct. Given this established reactivity, it is plausible that this compound could tautomerize to its corresponding carbodiimide and be utilized as a dehydration agent, with the cyclobutylmethyl groups influencing its solubility and reactivity profile.
Role in Polymer and Material Science Applications
The presence of nitrogen atoms and the reactive cyano group makes cyanamide derivatives, including this compound, interesting candidates for the development of nitrogen-rich polymers and functional materials.
Precursor for Nitrogen-Rich Polymers
Nitrogen-containing polymers are a class of materials with diverse applications, including as energetic materials, in gas capture, and as coordination polymers. escholarship.orgresearchgate.netmdpi.com The high nitrogen content often imparts desirable thermal properties and high heats of formation. N-substituted cyanamides can serve as monomers or precursors for the synthesis of such polymers. For example, the polymerization of cyanamides can lead to the formation of linear polymers or cyclic structures like triazines. The specific structure and properties of the resulting polymer would be influenced by the nature of the substituent on the nitrogen atom. The cyclobutylmethyl group in this compound could introduce unique steric and conformational properties to the resulting polymer chain.
Incorporation into Functional Materials
The cyanamide functional group can be incorporated into larger molecular structures to create functional materials with specific properties. For instance, the nitrile group can participate in cycloaddition reactions to form heterocyclic structures, which can be building blocks for more complex materials. nih.gov Furthermore, the nitrogen atoms in the cyanamide moiety can act as coordination sites for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials can exhibit interesting electronic, magnetic, and catalytic properties. The incorporation of the cyclobutylmethyl group could influence the packing and porosity of such materials.
Catalyst or Ligand in Chemical Processes
The nitrogen atoms of the cyanamide group possess lone pairs of electrons, enabling them to act as ligands and coordinate to metal centers.
Coordination Chemistry of Cyanamide Ligands
N-substituted cyanamides can coordinate to transition metals through either the amino nitrogen or the nitrile nitrogen. nih.gov The coordination mode is influenced by both electronic and steric factors of the substituent on the nitrogen atom. Dialkylcyanamides have been shown to form stable complexes with a variety of transition metals. nih.gov
The coordination of this compound to a metal center would activate the cyanamide moiety, potentially facilitating novel catalytic transformations. The steric bulk of the cyclobutylmethyl group would play a significant role in the coordination geometry of the resulting metal complex and could influence the accessibility of the metal center to substrates in a catalytic cycle.
Table 2: Coordination Complexes of Substituted Cyanamides
| Ligand | Metal Center | Coordination Mode | Resulting Complex | Reference |
| Dimethylcyanamide | Co(II) | N-donor | trans-[Co(H2O)4(NCNMe2)2]X2·2H2O | nih.gov |
| 4-Nitrophenylcyanamide | Ni(II) | N-donor from amine | [Ni(HIm)4(4-NO2pcyd)2]·CH3OH | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
Future synthetic strategies will prioritize sustainability, efficiency, and safety, moving away from traditional methods that often rely on hazardous reagents and conditions.
Traditional synthesis of N-substituted cyanamides frequently involves toxic and hazardous reagents such as cyanogen (B1215507) bromide (BrCN). nih.govorganic-chemistry.org Green chemistry principles aim to mitigate these issues by developing safer, more environmentally benign alternatives. For the synthesis of N-(cyclobutylmethyl)cyanamide, this could involve the use of less toxic cyanating agents like 1-cyanoimidazole or the in-situ generation of reagents to minimize handling risks. nih.govorganic-chemistry.orgresearchgate.net
One promising green approach is the desulfurization of thioureas. ias.ac.in An iron-mediated, multicomponent reaction starting from isothiocyanates at room temperature presents a facile and efficient method for producing cyanamides. ias.ac.in Another environmentally benign method utilizes iodine and hydrogen peroxide for the one-pot synthesis of cyanamides from dithiocarbamates. tandfonline.com Adopting such methods would reduce the environmental impact and improve the safety profile of this compound production. Recent efforts have also demonstrated efficient, metal-free syntheses of cyanamides in water, further aligning with sustainable development goals. researchgate.net
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for N-Substituted Cyanamides
| Feature | Traditional Method (e.g., von Braun Reaction) | Green Chemistry Approaches |
| Cyanating Agent | Cyanogen Bromide (BrCN) (Highly Toxic) | Safer alternatives (e.g., 1-cyanoimidazole), In-situ generated reagents |
| Solvents | Anhydrous organic solvents | Water, Green solvents |
| Catalysts | Stoichiometric strong bases | Metal-free systems, Iron catalysts |
| Byproducts | Toxic waste streams | Minimal and less hazardous waste |
| Reaction Conditions | Often harsh conditions | Mild, room temperature conditions |
Chemoenzymatic synthesis, which combines the high selectivity of enzymes with the versatility of chemical reactions, offers a powerful strategy for producing complex molecules. nih.gov While specific enzymatic pathways for direct cyanamide (B42294) synthesis are not established, a hybrid approach could be highly effective. For instance, an enzyme could be used for the asymmetric synthesis or kinetic resolution of a chiral cyclobutane-containing precursor. This enantiopure intermediate could then be chemically converted to chiral this compound. This strategy leverages the unparalleled stereoselectivity of biocatalysis to access chiral derivatives that would be challenging to obtain through purely chemical means. nih.gov
Flow chemistry has emerged as a transformative technology for chemical manufacturing, offering enhanced safety, precise process control, and scalability. scispace.comenantia.com The synthesis of cyanamides, particularly when using hazardous reagents, is an ideal candidate for flow chemistry applications. nih.gov Performing the cyanation of cyclobutylmethylamine in a continuous-flow reactor would significantly mitigate the risks associated with handling large quantities of toxic materials by ensuring that only small amounts are reacting at any given time. enantia.comyoutube.com
The superior heat and mass transfer in microreactors allows for reactions to be conducted under conditions that are often inaccessible in traditional batch reactors, such as high temperatures and pressures, potentially leading to higher yields and shorter reaction times. chimienouvelle.beamt.uk This precise control improves selectivity and reproducibility, making flow chemistry a compelling avenue for the safe, efficient, and scalable continuous production of this compound. mdpi.com
Table 2: Batch vs. Flow Chemistry for Cyanamide Synthesis
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to large volumes of hazardous reagents | Inherently safer with small reaction volumes |
| Heat Transfer | Often inefficient, leading to hotspots and side reactions | Highly efficient, enabling precise temperature control |
| Mass Transfer | Limited by stirring efficiency | Superior mixing and mass transfer |
| Scalability | Complex and often requires re-optimization | Straightforward scaling by "numbering-up" or longer run times |
| Process Control | Less precise control over reaction parameters | Precise control over residence time, temperature, and stoichiometry |
Exploration of Unprecedented Reactivity Patterns
The unique combination of a strained four-membered ring and a reactive cyanamide moiety suggests that this compound could exhibit novel reactivity, leading to new synthetic applications.
The cyanamide functional group is a versatile building block in organic synthesis. researchgate.netscispace.com It can participate in a variety of catalytic transformations, including cycloaddition reactions. For example, metal-catalyzed [2+2+2] cycloadditions with alkynes can provide access to highly substituted N,N-disubstituted 2-aminopyridines. nih.govresearchgate.net Similarly, [3+2] cycloadditions with azide dipoles can yield 4-aminotetrazole adducts. nih.gov
Applying these catalytic transformations to this compound could generate a library of novel heterocyclic compounds incorporating the cyclobutylmethyl group. Furthermore, the N–CN bond of the cyanamide can be catalytically cleaved to participate in aminocyanation reactions, offering a route to the difunctionalization of carbon-carbon multiple bonds. nih.gov Research into new catalysts, including photoredox systems, could unlock radical-based cyclization pathways, enabling the construction of complex polycyclic frameworks from this compound precursors. researchgate.netmdpi.comnih.gov
Table 3: Potential Catalytic Transformations of this compound
| Reaction Type | Reactant(s) | Potential Product Class |
| [2+2+2] Cycloaddition | Diynes | Substituted Aminopyridines |
| [3+2] Cycloaddition | Azides, Alkynes | Tetrazoles, Oxazoles |
| Intramolecular Aminocyanation | Alkenes/Alkynes within the molecule | Nitrogen-containing heterocycles |
| Radical Cascade Cyclization | Alkenes, Phosphine Oxides | Polycyclic Quinazolinones |
The cyclobutane (B1203170) ring, due to its puckered nature, can possess chirality. If this compound is synthesized in an enantiopure or diastereomerically enriched form, the chirality of the cyclobutane ring can be exploited to induce stereoselectivity in subsequent reactions. researchgate.net This concept, known as substrate control, is a powerful tool in asymmetric synthesis.
For instance, an intramolecular reaction, such as a cyclization involving the cyanamide nitrogen or nitrile carbon, could proceed with high stereoselectivity, with the chiral cyclobutane moiety directing the approach of reagents to a specific face of the reactive group. acs.orgnih.gov The development of novel ring-contraction or ring-expansion reactions starting from chiral this compound could provide stereocontrolled access to other carbocyclic or heterocyclic systems. acs.orgnih.gov Investigating these stereoselective transformations could lead to the synthesis of complex, enantiomerically pure molecules that are valuable in medicinal chemistry and materials science.
Advanced Computational Modeling for Reaction Design
The future of synthesizing and utilizing this compound and its derivatives is poised to be significantly influenced by advanced computational modeling. These in silico techniques offer the potential to accelerate discovery and optimize reaction conditions, moving beyond traditional trial-and-error methodologies.
Predictive Modeling of Reactivity and Selectivity
Predictive modeling, powered by quantum mechanics (QM) and machine learning (ML), is emerging as a powerful tool for understanding and forecasting the outcomes of chemical reactions. For this compound, this approach can provide deep insights into its reactivity and selectivity in various transformations.
Detailed research findings indicate that computational models can successfully predict site-selectivity in complex organic reactions. For instance, predictive models have been used to determine the site of functionalization in C-H amination and cyanation reactions on complex aromatic systems nih.gov. These models often correlate reaction outcomes with calculated electronic properties, such as natural population analysis (NPA) charges, to identify the most reactive sites nih.gov. While specific models for this compound are not yet prevalent in the literature, the principles from existing studies on other nitrogen-containing compounds can be readily applied.
For example, in the context of designing new reactions involving the cyanamide group of this compound, predictive models could be employed to:
Assess Dipolar Cycloaddition Reactions: Determine the regioselectivity and stereoselectivity of [3+2] cycloaddition reactions with various dipoles nih.govmdpi.com.
Guide C-H Functionalization: Predict the most likely sites for intramolecular C-H cyanation, a reaction catalyzed by transition metals like rhodium nih.gov.
Optimize Aminocyanation Reactions: Model the enantioselective aminocyanation of alkenes to predict the effectiveness of different chiral ligands nih.gov.
The application of these predictive models can significantly reduce the experimental effort required to develop new synthetic methods.
| Modeling Technique | Application to this compound | Predicted Outcome |
| Quantum Mechanics (QM) | Calculation of electronic properties of the cyanamide functional group. | Reactivity hotspots, bond dissociation energies, and transition state geometries. |
| Density Functional Theory (DFT) | Modeling reaction pathways for cycloaddition or C-H activation. | Reaction barriers, regioselectivity, and stereoselectivity. |
| Molecular Dynamics (MD) | Simulating the conformational landscape of the cyclobutylmethyl group. | Influence of sterics on reaction outcomes. |
Machine Learning Approaches in Cyanamide Chemistry
Machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the discovery of new reactions. researchgate.net In the realm of cyanamide chemistry, ML algorithms can be trained on existing reaction data to identify complex patterns and relationships that are not immediately obvious to human chemists.
While the application of ML to this compound specifically is still a nascent field, the broader applications of ML in chemistry suggest several promising avenues:
Reaction Yield Prediction: ML models can be trained to predict the yield of reactions involving this compound based on starting materials, reagents, and reaction conditions. This can accelerate the optimization of synthetic routes.
Catalyst Discovery: ML can be used to screen virtual libraries of potential catalysts for reactions involving the cyanamide moiety, identifying promising candidates for experimental validation gcande.org.
De Novo Molecular Design: Generative ML models can design novel molecules incorporating the this compound scaffold with desired properties nih.gov.
The integration of ML with high-throughput experimentation can create a closed-loop system for the rapid discovery and optimization of reactions involving this compound.
| Machine Learning Model | Application in Cyanamide Chemistry | Potential Impact on this compound Research |
| Random Forest | Prediction of reaction success or failure. | Faster screening of reaction conditions. |
| Gradient Boosting | Quantitative prediction of reaction yields. | More efficient optimization of synthetic protocols. |
| Neural Networks | Learning complex structure-activity relationships. | Design of novel catalysts and reagents. |
| Generative Models | De novo design of molecules with desired properties. | Discovery of new materials and bioactive compounds. |
Expansion of Non-Clinical Applications
Beyond its potential in medicinal chemistry, the unique structural and electronic properties of this compound make it an attractive scaffold for a range of non-clinical applications, from the design of novel reagents to the development of advanced materials.
Design of Novel Reagents and Catalysts
The cyanamide functional group in this compound offers a versatile platform for the design of new reagents and catalysts. The chemistry of cyanamides is rich, with the ability to participate in a variety of transformations including cycloadditions and radical reactions nih.govnih.gov.
Novel Reagents: The N-CN bond in cyanamides can be cleaved to act as an electrophilic cyanating agent nih.gov. This compound could be a precursor to novel cyanating reagents with specific solubility or reactivity profiles conferred by the cyclobutylmethyl group. For instance, N-sulfonylated derivatives of this compound could be developed as alternatives to reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) for electrophilic cyanation cardiff.ac.uk.
Novel Catalysts: The nitrogen atoms of the cyanamide group can act as ligands for transition metals, opening up possibilities for the development of novel catalysts. For example, N-heterocyclic carbene (NHC) precursors have been synthesized from related N-alkyl imidazoles, and the resulting palladium complexes have shown catalytic activity in Heck and Suzuki coupling reactions acs.org. A similar approach could be used to synthesize NHC ligands from this compound derivatives for applications in cross-coupling chemistry.
| Reagent/Catalyst Type | Potential Application | Role of the Cyclobutylmethyl Group |
| Electrophilic Cyanating Agent | Introduction of a cyano group into organic molecules. | Modulating solubility and reactivity. |
| N-Heterocyclic Carbene (NHC) Ligand | Transition metal-catalyzed cross-coupling reactions. | Influencing catalyst stability and activity. |
| Organocatalyst | Asymmetric synthesis. | Providing a chiral scaffold (if derivatized). |
Development of Advanced Materials with Cyclobutylmethyl-Cyanamide Scaffolds
The incorporation of the this compound motif into larger molecular architectures could lead to the development of advanced materials with unique properties. Nitrogen-containing heterocycles, which can be synthesized from cyanamides, are key building blocks for new materials researchgate.net.
Polymers and Coordination Complexes: The bifunctional nature of the cyanamide group (a nucleophilic amino nitrogen and an electrophilic nitrile) makes it an interesting monomer for polymerization reactions nih.gov. Polymers incorporating the this compound unit could exhibit interesting thermal or electronic properties. Furthermore, the cyanamide moiety can coordinate with metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) researchgate.net. The cyclobutylmethyl group could influence the packing and porosity of such materials.
Functional Dyes and Organic Electronics: The cyanamide group can be incorporated into conjugated systems to create functional dyes or materials for organic electronics. The electron-withdrawing nature of the cyano group can be used to tune the optical and electronic properties of these materials. The cyclobutylmethyl substituent could enhance solubility and processability, which are crucial for applications in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
| Material Type | Potential Application | Key Feature from this compound |
| Coordination Polymers | Gas storage, catalysis. | Metal-coordinating cyanamide group. |
| Conjugated Polymers | Organic electronics, sensors. | Electron-withdrawing cyano group. |
| Functional Dyes | Imaging, photodynamic therapy. | Tunable photophysical properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(cyclobutylmethyl)cyanamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : A one-pot synthesis approach using primary amines, N-chlorosuccinimide (NCS), and Zn(CN)₂ in acetonitrile/water mixtures (3:1 v/v) at reflux for 16–25 hours achieves yields >70%. Purification via flash chromatography (hexanes/EtOAc gradients) ensures high purity. Reaction monitoring with TLC is critical for intermediate detection .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology : Use H/C NMR to confirm the cyanamide (-NH-C≡N) moiety and cyclobutylmethyl substitution. X-ray crystallography (monoclinic, P21/n space group) resolves bond angles and torsional strain in the cyclobutyl group, as demonstrated in structurally analogous cyanamide derivatives .
Q. What are common impurities in this compound synthesis, and how are they identified?
- Methodology : By-products like unreacted amines or cyclization intermediates (e.g., imidazolidinone derivatives) can form. Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS/MS are recommended for impurity profiling, referencing protocols for related cyanamide impurities .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron density of the cyanamide group. The cyclobutylmethyl group’s steric effects reduce nucleophilic attack at the nitrile carbon, as shown in analogous N-(aryl)cyanamide studies .
Q. How can researchers resolve contradictions in reported biological activity data for cyanamide derivatives?
- Methodology : Conduct comparative assays (e.g., enzyme inhibition studies against CA2 or SLC4A1) under standardized conditions (pH, temperature). Use structural analogs (e.g., N-(quinazolin-2-yl)benzenesulfonamide derivatives) to isolate the role of the cyclobutylmethyl group .
Q. What role does the cyclobutylmethyl substituent play in the hydrolytic stability of this compound?
- Methodology : Perform kinetic studies in buffered solutions (pH 2–12) at 37°C. The cyclobutyl group’s ring strain increases susceptibility to acid-catalyzed hydrolysis compared to linear alkyl derivatives, as inferred from degradation studies of N-(benzylidene)cyanamide .
Q. What strategies enable regioselective functionalization of the cyanamide group in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
